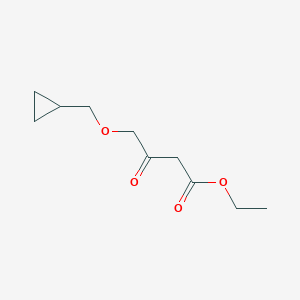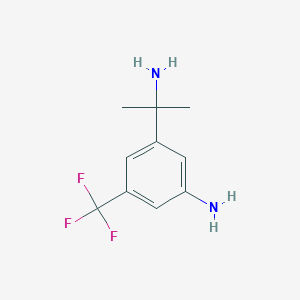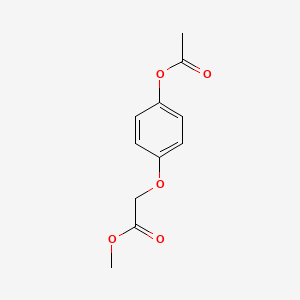
(R)-3-(Pyrrolidin-1-ylmethyl)thiomorpholine
概要
説明
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is a heterocyclic compound that features both pyrrolidine and thiomorpholine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a pyrrolidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ microreactor systems that allow for precise control over reaction conditions, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen or sulfur functionalities.
Substitution: Both the pyrrolidine and thiomorpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified nitrogen or sulfur functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
The mechanism of action of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: Another compound featuring a pyrrolidine ring, used in similar applications.
N-pyridin-2-yl carbamates: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is unique due to the presence of both pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties
特性
分子式 |
C9H18N2S |
|---|---|
分子量 |
186.32 g/mol |
IUPAC名 |
(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholine |
InChI |
InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2/t9-/m1/s1 |
InChIキー |
KGGYRSFDOTUMNB-SECBINFHSA-N |
異性体SMILES |
C1CCN(C1)C[C@@H]2CSCCN2 |
正規SMILES |
C1CCN(C1)CC2CSCCN2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B8377590.png)

![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene](/img/structure/B8377609.png)

![4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol](/img/structure/B8377620.png)



![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8377640.png)





